Benzene, 4-bromo-1-(bromomethyl)-2-(1-methylethyl)-

Description

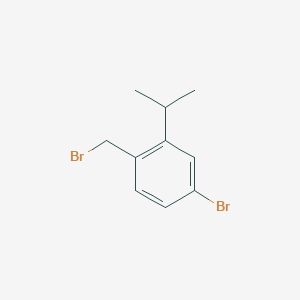

The compound “Benzene, 4-bromo-1-(bromomethyl)-2-(1-methylethyl)-” is a polyhalogenated aromatic hydrocarbon with a benzene core substituted at three positions:

- Position 1: A bromomethyl group (–CH₂Br), which introduces reactivity for nucleophilic substitution or elimination reactions.

- Position 2: A 1-methylethyl (isopropyl) group (–CH(CH₃)₂), contributing steric bulk and hydrophobicity.

- Position 4: A bromine atom (–Br), enhancing electron-withdrawing effects and directing further electrophilic substitution.

For instance, bromomethyl groups are common in intermediates for pharmaceuticals or agrochemicals, while isopropyl groups may influence solubility and thermal stability .

Properties

IUPAC Name |

4-bromo-1-(bromomethyl)-2-propan-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12Br2/c1-7(2)10-5-9(12)4-3-8(10)6-11/h3-5,7H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLEMQGSJRLWKHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1)Br)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Benzene, 4-bromo-1-(bromomethyl)-2-(1-methylethyl)-, also known as 4-bromo-1-(bromomethyl)-2-isopropylbenzene, is a brominated aromatic compound with the molecular formula and a molar mass of 292.01 g/mol. Its unique structure and functional groups contribute to its biological activity, making it a subject of interest in various fields including medicinal chemistry and environmental science.

| Property | Value |

|---|---|

| Molecular Formula | C10H12Br2 |

| Molar Mass | 292.01 g/mol |

| CAS Number | 1370601-38-9 |

| Boiling Point | Not specified |

The biological activity of benzene derivatives often relates to their ability to interact with biological macromolecules such as proteins and nucleic acids. The presence of bromine atoms can enhance the lipophilicity of the compound, allowing it to penetrate biological membranes more easily. This can lead to various pharmacological effects including:

- Antimicrobial Activity : Compounds with similar structures have shown significant antibacterial and antifungal properties. The bromine substituents may play a critical role in enhancing these activities through interactions with microbial cell membranes or enzymes essential for their survival .

- Antitumor Activity : Some studies suggest that brominated aromatic compounds can exhibit cytotoxic effects against cancer cell lines. The mechanism may involve the induction of apoptosis or disruption of cellular signaling pathways .

Case Studies

- Antimicrobial Studies : Research has indicated that certain brominated benzene derivatives possess potent antimicrobial properties. For instance, compounds similar to benzene, 4-bromo-1-(bromomethyl)-2-(1-methylethyl)- have been tested against various bacteria and fungi, showing minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

- Cytotoxicity Against Cancer Cells : A study exploring the structure-activity relationship (SAR) of brominated compounds found that the introduction of bromine at specific positions on the benzene ring significantly increased cytotoxicity against human cancer cell lines. The compound exhibited IC50 values indicating effective inhibition of cell proliferation .

Research Findings

Recent research highlights several important findings regarding the biological activity of benzene, 4-bromo-1-(bromomethyl)-2-(1-methylethyl)-:

- Antibacterial Properties : In vitro studies demonstrated that this compound inhibited the growth of multi-drug resistant bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens .

- Potential as an Anticancer Agent : Preliminary results from cytotoxicity assays indicated that the compound could induce significant cell death in cancer cells, warranting further investigation into its mechanisms and potential therapeutic uses .

Scientific Research Applications

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The presence of bromine atoms enhances its lipophilicity, facilitating penetration through biological membranes. This property leads to various pharmacological effects:

- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal properties. The bromine substituents enhance these activities by interacting with microbial cell membranes or essential enzymes.

- Antitumor Activity : Studies suggest that brominated aromatic compounds can induce cytotoxic effects against cancer cell lines, potentially through the induction of apoptosis or disruption of cellular signaling pathways.

Research Findings

Recent studies have highlighted several key findings regarding the applications of benzene, 4-bromo-1-(bromomethyl)-2-(1-methylethyl)-:

- Antibacterial Properties : In vitro studies demonstrate that this compound inhibits the growth of multi-drug resistant bacterial strains, indicating potential applications in treating infections caused by resistant pathogens.

- Cytotoxicity Against Cancer Cells : Preliminary results from cytotoxicity assays show that the compound can induce significant cell death in cancer cells, warranting further investigation into its mechanisms and therapeutic potential.

Antimicrobial Studies

Research has shown that certain brominated benzene derivatives possess potent antimicrobial properties. For instance, compounds structurally related to benzene, 4-bromo-1-(bromomethyl)-2-(1-methylethyl)- have been tested against various bacteria and fungi, showing minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

Cytotoxicity Against Cancer Cells

A study exploring the structure-activity relationship (SAR) of brominated compounds found that introducing bromine at specific positions on the benzene ring significantly increased cytotoxicity against human cancer cell lines. The compound exhibited IC50 values indicating effective inhibition of cell proliferation.

Comparative Table of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Inhibits growth of multi-drug resistant bacteria | |

| Antitumor | Induces apoptosis in cancer cells | |

| Cytotoxicity | Significant cell death in human cancer cell lines |

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : Bromine and bromomethyl groups increase molecular weight and polarity compared to alkyl or nitro groups. The trifluoromethyl group (CF₃) in significantly lowers boiling points due to reduced intermolecular forces.

- Steric Hindrance : The isopropyl group in the target compound and may reduce reactivity at adjacent positions compared to less bulky analogs like .

Preparation Methods

Starting Material Selection

A common approach is to start from an isopropyl-substituted benzene derivative, such as 1-(1-methylethyl)benzene (cumene) or 4-methyl-1-(1-methylethyl)benzene, which already contains the isopropyl group at the desired position.

Aromatic Bromination

- Aromatic bromination is performed using bromine (Br2) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr3) or iron(III) chloride (FeCl3).

- The reaction is carried out under controlled temperature conditions (often 0 to 20 °C) to ensure selective monobromination at the para position relative to the isopropyl group.

- This step yields 4-bromo-1-(1-methylethyl)benzene as an intermediate.

Benzylic Bromination (Bromomethylation)

- The benzylic position adjacent to the aromatic ring is brominated using N-bromosuccinimide (NBS) or bromine under radical conditions.

- Typical conditions involve reflux in carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2) with a radical initiator such as benzoyl peroxide.

- This step converts the methyl group on the aromatic ring to a bromomethyl group, forming 4-bromo-1-(bromomethyl)-2-(1-methylethyl)benzene.

One-Pot or Stepwise Synthesis

- The two bromination steps can be performed sequentially or in a one-pot procedure with careful control of reagents and temperature.

- The use of quaternary ammonium salts as phase-transfer catalysts and mixed catalysts (FeCl3 with tetrabutylammonium salts) has been shown to improve selectivity and yield of the brominated products.

Detailed Reaction Conditions and Catalysts

Research Findings and Optimization

- A patent (CN102234220A) describes a method for preparing 4-bromo-1,2-xylene (structurally related) using o-xylene as raw material, bromine dropwise addition at low temperatures (-60 to -20 °C) in dichloromethane solvent with FeCl3 and quaternary ammonium salt catalysts. This method achieves high selectivity (85-93%) and yield (up to 95%) by controlling molar ratios and reaction temperature.

- Radical benzylic bromination with NBS in CCl4 at reflux in the presence of benzoyl peroxide yields the bromomethyl derivative efficiently. Subsequent treatment with diethyl phosphite and a non-nucleophilic base like N,N-diisopropylethylamine in THF at room temperature can selectively debrominate dibromo by-products to the desired monobromo compound with 75% yield.

- Industrial processes may use continuous flow reactors for bromination steps to improve control over reaction parameters, enhancing yield and purity.

Summary Table of Preparation Steps for Benzene, 4-bromo-1-(bromomethyl)-2-(1-methylethyl)-

| Synthetic Step | Starting Material / Intermediate | Reagents & Catalysts | Conditions | Product | Yield (%) |

|---|---|---|---|---|---|

| Friedel–Crafts alkylation (if needed) | Benzene | Isopropyl chloride + AlCl3 | Anhydrous, 0-25 °C | 1-(1-methylethyl)benzene | Variable |

| Aromatic bromination | 1-(1-methylethyl)benzene | Br2 / FeBr3 or FeCl3 + quaternary ammonium salt | CH2Cl2, -60 to 20 °C | 4-bromo-1-(1-methylethyl)benzene | 85-93% |

| Benzylic bromination | 4-bromo-1-(1-methylethyl)benzene | NBS + benzoyl peroxide | CCl4 or CH2Cl2, reflux | 4-bromo-1-(bromomethyl)-2-(1-methylethyl)benzene | ~75% |

| Debromination (optional) | Dibromo intermediates | Diethyl phosphite + i-Pr2NEt | THF, room temperature | Monobromo benzylic bromide | 75% |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing Benzene, 4-bromo-1-(bromomethyl)-2-(1-methylethyl)-, and how do reaction conditions influence yield and purity?

- A common method involves bromination of 4-bromo-1-methyl-2-(trifluoromethyl)benzene using N-bromosuccinimide (NBS) and benzoyl peroxide in CCl₄ under reflux. The reaction typically requires 24 hours for completion, with purification via column chromatography . Factors such as solvent choice (e.g., CCl₄ for radical stability), temperature control, and stoichiometric ratios of NBS are critical for minimizing side products like di-brominated derivatives.

Q. How can spectroscopic techniques (e.g., NMR, IR, mass spectrometry) confirm the structure and purity of this compound?

- Mass Spectrometry (MS): The molecular ion peak should align with the molecular weight (e.g., ~213.114 g/mol for C₁₀H₁₃Br derivatives). Fragmentation patterns may reveal loss of bromine or isopropyl groups .

- ¹H/¹³C NMR: Key signals include the singlet for the bromomethyl group (δ ~4.3 ppm) and splitting patterns for the isopropyl group (δ ~1.2–1.4 ppm for CH₃ and δ ~2.5–3.0 ppm for CH) .

- IR: Stretching vibrations for C-Br (~600–700 cm⁻¹) and C-H in aromatic/alkyl regions (~2900–3100 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence the compound’s reactivity in cross-coupling reactions?

- The bromine atoms at positions 1 and 4 create electron-deficient aromatic rings, favoring Suzuki-Miyaura or Ullmann couplings. However, steric hindrance from the isopropyl group at position 2 may reduce reactivity with bulky catalysts. Computational studies (DFT) can model charge distribution and predict regioselectivity in nucleophilic attacks .

- Example: In Pd-catalyzed couplings, the bromomethyl group may act as a leaving group, but competing elimination reactions require careful optimization of base strength (e.g., K₂CO₃ vs. Cs₂CO₃) .

Q. What strategies resolve contradictions in kinetic vs. thermodynamic control during functionalization?

- Case Study: Competing bromination at the methyl group vs. aromatic ring can lead to divergent products. Low-temperature conditions (0–5°C) favor kinetic control (methyl bromination), while higher temperatures (60–80°C) promote thermodynamic aromatic substitution. Monitoring via GC-MS or HPLC helps identify dominant pathways .

- Advanced Tip: Use isotopic labeling (e.g., deuterated analogs) to trace reaction mechanisms and intermediate stability .

Q. How does the compound serve as a precursor for bioactive or materials science applications?

- The bromine atoms enable modular derivatization for pharmaceuticals (e.g., kinase inhibitors) or polymers. For instance, substitution with fluorinated groups enhances lipophilicity in drug candidates, while coupling with aromatic amines generates conductive polymers .

- Experimental Design: Screen substituents via high-throughput combinatorial chemistry, followed by in vitro assays (e.g., cytotoxicity, electronic conductivity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.